Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate
Description
Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate (CAS: 338410-22-3) is a pyridinedicarboxylate derivative featuring a hydrazino-linked benzyl-piperidinylidene moiety. This compound is synthesized via condensation reactions involving hydrazine derivatives and esterified pyridine intermediates, as evidenced by analogous synthetic routes in thiophene- and benzimidazole-based systems . The 6-hydroxy group and diethyl ester substituents contribute to its polar yet lipophilic character, with a molecular weight of 449.47 g/mol (C24H27N3O6) .
Propriétés
IUPAC Name |
diethyl 2-[2-(1-benzylpiperidin-4-ylidene)hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-3-31-22(29)18-14-19(23(30)32-4-2)21(28)24-20(18)26-25-17-10-12-27(13-11-17)15-16-8-6-5-7-9-16/h5-9,14H,3-4,10-13,15H2,1-2H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHPWSPDRVJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)CC3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Hydrazino-Pyridinedicarboxylate Derivatives
The target compound shares structural homology with other hydrazino-pyridinedicarboxylates, differing primarily in substituent groups:
Key Observations :
- Lipophilicity: The benzyl-piperidinylidene group in the target compound enhances membrane permeability compared to the methoxyphenyl-piperazino analog .
- Acid-Base Properties: The 4-chloroanilino derivative exhibits stronger acidity (pKa ~5.82) due to the electron-withdrawing effect of chlorine, whereas the target compound’s hydroxy group may confer mild acidity .
Esterified Pyridine Derivatives in Pharmaceuticals
The diethyl ester motif is common in dihydropyridine (DHP) calcium channel blockers, such as amlodipine analogs:
Comparison :
Stability
Pyridinedicarboxylates are prone to ester hydrolysis and oxidation. The 6-hydroxy group in the target compound may increase susceptibility to degradation compared to fully esterified analogs like amlodipine impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
